molecular formula C22H19FN2O6 B11457965 1-(3-fluorophenyl)-5-hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1-(3-fluorophenyl)-5-hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11457965
M. Wt: 426.4 g/mol
InChI Key: JIGPXECUHWZCJH-UHFFFAOYSA-N
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Description

1-(3-FLUOROPHENYL)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes fluorine, hydroxy, and dimethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-FLUOROPHENYL)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. The starting materials often include fluorobenzene derivatives and pyridine-based compounds. The synthetic route may involve:

    Nucleophilic substitution: reactions to introduce the fluorine atom.

    Aldol condensation: to form the pyrrolo[3,2-b]pyridine core.

    Oxidation: and steps to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Catalytic processes: to enhance reaction efficiency.

    Continuous flow reactors: to maintain consistent reaction conditions.

    Purification methods: such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(3-FLUOROPHENYL)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-(3-FLUOROPHENYL)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-FLUOROPHENYL)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interact with receptors: Modulating signal transduction and cellular responses.

    Influence gene expression: Altering the transcription of specific genes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-FLUOROPHENYL)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H19FN2O6

Molecular Weight

426.4 g/mol

IUPAC Name

1-(3-fluorophenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C22H19FN2O6/c1-30-16-6-11(7-17(31-2)21(16)27)14-9-18(26)24-19-15(22(28)29)10-25(20(14)19)13-5-3-4-12(23)8-13/h3-8,10,14,27H,9H2,1-2H3,(H,24,26)(H,28,29)

InChI Key

JIGPXECUHWZCJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC(=CC=C4)F

Origin of Product

United States

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